molecular formula C10H13N3O4 B13434276 Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No.: B13434276
M. Wt: 239.23 g/mol
InChI Key: TYPXYIYBVZHYKW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly listed in evidence; molecular formula: C₁₀H₁₃N₃O₄, molecular weight: 239.23 g/mol) is a racemic morpholine derivative featuring a pyrazole substituent at the 3-position and a carboxylic acid group at the 2-position . The morpholine ring system contributes to its conformational rigidity, while the pyrazole moiety may enhance interactions with biological targets (e.g., enzymes or receptors). The compound’s 95% purity indicates its suitability for pharmaceutical or synthetic chemistry applications .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O4/c1-12-4-6(3-11-12)8-9(10(15)16)17-5-7(14)13(8)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)/t8-,9-/m1/s1

InChI Key

TYPXYIYBVZHYKW-RKDXNWHRSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@@H](OCC(=O)N2C)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the pyrazole moiety, and the final carboxylation step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Pharmacological Notes Reference
rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid C₁₀H₁₃N₃O₄ 239.23 Not explicitly listed Morpholine core, pyrazole (4-position), carboxylic acid High purity (95%); potential scaffold for kinase inhibitors
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide C₁₀H₁₄N₄O₂ 228.25 1820569-87-6 Pyrrolidine core (vs. morpholine), carboxamide (vs. carboxylic acid) Likely altered solubility and bioavailability due to amide substitution
rac-(2R,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid C₁₁H₁₅N₃O₄ 265.26 2044705-54-4 Ethyl substituent on morpholine, imidazole (vs. pyrazole) Imidazole may improve metal-binding properties; ethyl group affects lipophilicity
rac-(2R,3R)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid C₁₃H₁₇N₃O₃ 263.30 1969288-56-9 Cyclopropyl substituent, pyrrolidine core, dimethylpyrazole Enhanced metabolic stability due to cyclopropyl group; bulkier pyrazole

Research Findings and Comparative Analysis

Morpholine vs. Pyrrolidine Core
  • Pyrrolidine-based analogs (e.g., C₁₀H₁₄N₄O₂) exhibit reduced steric hindrance, which may enhance binding to hydrophobic enzyme pockets .
Pyrazole vs. Imidazole Substituents
  • The 1-methyl-1H-pyrazol-4-yl group in the target compound may reduce metabolic oxidation compared to 1,5-dimethylpyrazole derivatives .
Carboxylic Acid vs. Carboxamide Functional Groups
  • Carboxamide derivatives (e.g., CAS: 1820569-87-6) exhibit higher passive membrane permeability due to reduced charge .
Substituent Effects
  • Cyclopropyl groups (e.g., CAS: 1969288-56-9) increase steric bulk and metabolic stability by shielding reactive sites from cytochrome P450 enzymes .
  • Ethyl substituents on the morpholine ring (CAS: 2044705-54-4) moderately increase lipophilicity, balancing solubility and membrane permeability .

Biological Activity

Rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid (CAS Number: 2307754-19-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Structural Information

  • Molecular Formula : C₁₀H₁₄N₄O₃
  • Molecular Weight : 238.24 g/mol
  • SMILES Notation : OC(=O)[C@@H]1OCC(=O)N([C@@H]1c1cnn(c1)C)C
  • CAS Number : 2307754-19-2

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyrazole derivatives and morpholine-based intermediates. The detailed synthetic route often includes the formation of key functional groups such as carboxylic acids and ketones.

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been tested against:

Cell Line IC50 (µM) Effect
4T1 Murine Mammary<30High cytotoxicity
COLO201 Human Colorectal<30Selective action against tumor cells
MDA-MB-231 Breast Cancer>30Resistance observed

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

The mechanism through which this compound exerts its effects appears to involve interference with cell cycle progression. Specifically, studies have indicated that treatment with this compound leads to:

  • G0/G1 Phase Arrest : In certain cell lines (e.g., MDA-MB-231), an increase in the proportion of cells in the G0/G1 phase was noted, suggesting a halt in cell division.
  • G2/M Phase Arrest : In COLO201 cells, treatment resulted in a decrease in the S phase population and an accumulation of cells in the G2/M phase, indicating a disruption in mitosis .

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers investigated the effects of rac-(2R,3R)-4-methyl on MDA-MB-231 cells and found significant growth inhibition at concentrations above 30 µM.
    • Flow cytometry analysis revealed alterations in cell cycle distribution, supporting its potential as an anti-cancer agent.
  • Colorectal Cancer Research :
    • In a study involving COLO201 cells, the compound demonstrated selective toxicity with an IC50 value below 30 µM.
    • The study concluded that rac-(2R,3R)-4-methyl might serve as a lead compound for developing new therapies against colorectal cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.